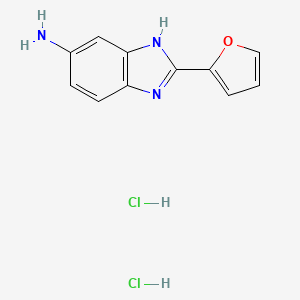

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

CAS No.: 471270-88-9

Cat. No.: VC2905319

Molecular Formula: C11H11Cl2N3O

Molecular Weight: 272.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471270-88-9 |

|---|---|

| Molecular Formula | C11H11Cl2N3O |

| Molecular Weight | 272.13 g/mol |

| IUPAC Name | 2-(furan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H9N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H |

| Standard InChI Key | BUUNKHVBCUQQOU-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |

| Canonical SMILES | C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |

Introduction

Synthesis and Chemical Behavior

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride would likely involve methods similar to those used for its analogs, such as condensation reactions between appropriate precursors. The compound's chemical behavior would be influenced by its amine and heterocyclic components, allowing it to participate in various organic reactions typical for amines and heterocycles.

Biological Activities and Potential Applications

While specific biological activities of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride are not well-documented, compounds with similar structures have shown potential as anticancer agents and in interacting with biological systems. The position of the furan ring can affect the compound's reactivity and biological activity, suggesting that this compound could be explored for therapeutic applications.

5.1. 2-(Furan-3-yl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride

This compound has been studied for its potential as an anticancer agent and its interactions with biological systems. It has a molecular formula of C₁₁H₁₁Cl₂N₃O and a molecular weight of approximately 272.13 g/mol .

5.2. Other Related Compounds

Other compounds, such as 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride, have enhanced electronic properties due to the fluorophenyl group . Thienyl derivatives may exhibit different biological activities compared to furan-based compounds.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | Furan ring at position 3 | Different position affects reactivity |

| 2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride | Fluorophenyl instead of furan | Enhanced electronic properties |

| 2-(Thienyl)-1H-benzodiazol derivatives | Thienyl ring instead of furan | Potentially different biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume